molecular formula C6H7N3O4 B14080989 Acetamide, N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- CAS No. 10082-57-2

Acetamide, N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-

Cat. No.: B14080989
CAS No.: 10082-57-2
M. Wt: 185.14 g/mol
InChI Key: SSLSOYGVRPQMBB-UHFFFAOYSA-N
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Description

The compound Acetamide, N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- is a pyrimidine derivative featuring a hexahydro-2,4,6-trioxo-pyrimidinyl core substituted with an acetamide group. Pyrimidine derivatives are critical in drug discovery due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Notably, the hexahydro-2,4,6-trioxo-pyrimidinyl moiety is a recurring motif in coordination chemistry and analytical applications. For instance, ammonium purpurate (Murexide), which shares a similar pyrimidinetrione backbone, is a chelating agent used in metal ion detection (e.g., Ca²⁺, Co²⁺) . This highlights the versatility of the trioxo-pyrimidine scaffold in both medicinal and industrial contexts.

Properties

CAS No.

10082-57-2

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

IUPAC Name

N-(2,4,6-trioxo-1,3-diazinan-5-yl)acetamide

InChI

InChI=1S/C6H7N3O4/c1-2(10)7-3-4(11)8-6(13)9-5(3)12/h3H,1H3,(H,7,10)(H2,8,9,11,12,13)

InChI Key

SSLSOYGVRPQMBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(=O)NC(=O)NC1=O

Origin of Product

United States

Chemical Reactions Analysis

Acetamide, N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Acetamide, N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Pyridazinone-Based Acetamides

Pyridazin-3(2H)-one derivatives bearing acetamide substituents have been studied as agonists for formyl peptide receptors (FPR1/FPR2), which regulate neutrophil chemotaxis and inflammation. Examples include:

  • N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : A mixed FPR1/FPR2 ligand that activates calcium mobilization in human neutrophils .
  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : A potent FPR2-specific agonist .

Key Differences :

  • The pyridazinone core replaces the trioxo-pyrimidine structure, altering receptor specificity.
  • These compounds exhibit direct pharmacological activity (e.g., chemotaxis modulation), whereas the target compound’s bioactivity remains uncharacterized.

Pyrimidine Derivatives with Acetamide Substituents

  • N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate: A structurally characterized pyrimidine derivative with hydrogen-bonded networks in its crystal lattice.
  • N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)pyridin-3-yl)acetamide : A pyridine-acetamide hybrid with modified electronic properties due to the ethynyl group .

Key Differences :

  • The target compound’s trioxo-pyrimidine core may enhance metal-binding capabilities (similar to Murexide ), unlike standard pyrimidine or pyridine derivatives.
  • Substitutions (e.g., hydroxyl, amino groups) influence solubility and bioactivity.

Benzothiazole and Complex Acetamides

Patented benzothiazole-acetamide hybrids, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide , demonstrate structural diversity in acetamide-based drug design. These compounds often target enzymes or receptors but lack detailed mechanistic data in the provided evidence .

Key Differences :

  • Benzothiazole rings confer distinct electronic and steric profiles compared to pyrimidine scaffolds.
  • Fluorine substitutions (e.g., trifluoromethyl) enhance metabolic stability, a feature absent in the target compound.

Murexide (Ammonium Purpurate)

It is a metallochromic indicator with applications in calcium and transition metal detection .

Key Differences :

  • Murexide’s imino linkage and ammonium salt structure contrast with the acetamide substitution in the target compound.
  • Functional applications (analytical chemistry vs.

Data Table: Structural and Functional Comparison

Compound Name / Class Core Structure Key Features Biological/Functional Role References
Acetamide, N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- Pyrimidine-trioxo Acetamide-substituted trioxo-pyrimidine Unknown (structural analog of Murexide)
Pyridazinone-acetamides Pyridazinone FPR1/FPR2 agonists Neutrophil chemotaxis modulation
N-(2-Amino-4,6-dihydroxypyrimidinyl) Pyrimidine Hydrogen-bonded crystal structure Antifungal, antibacterial (analogs)
Benzothiazole-acetamides Benzothiazole Trifluoromethyl substitution Patented therapeutic agents
Murexide Pyrimidinetrione Imino linkage, ammonium salt Metal ion detection

Biological Activity

Acetamide, N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- (CAS No. 10082-57-2) is a compound of interest due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C6_6H7_7N3_3O4_4
  • Molecular Weight : 185.137 g/mol
  • IUPAC Name : N-(2,4,6-trioxo-1,3-diazinan-5-yl)acetamide

Pharmacological Profile

Research has indicated that derivatives of acetamide exhibit a range of biological activities including:

  • Antimicrobial Activity :
    • Acetamide derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies indicate that modifications in the molecular structure can enhance antibacterial properties significantly .
  • Antioxidant Activity :
    • The compound has demonstrated antioxidant capabilities through various assays, including the ABTS radical scavenging test. Specific derivatives exhibited significant inhibition of reactive oxygen species (ROS) production in macrophages .
  • Anti-inflammatory Effects :
    • Acetamide compounds have been reported to exert anti-inflammatory effects in various models, suggesting their potential use in treating inflammatory diseases .
  • CNS Activity :
    • Some studies suggest that acetamide derivatives may act as central nervous system (CNS) agents, potentially offering therapeutic benefits for neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; structure-dependent activity
AntioxidantSignificant ROS inhibition; effective in macrophage models
Anti-inflammatoryDemonstrated reduction in inflammation markers in various assays
CNS ActivityPotential effects on CNS; further studies required for conclusive evidence

Detailed Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antibacterial activity of acetamide derivatives against various bacterial strains. The results indicated that certain modifications led to enhanced potency, particularly against resistant strains .
  • Antioxidant Mechanism :
    • The antioxidant activity was assessed using the DPPH and ABTS assays. Compounds showed varying degrees of effectiveness, with some achieving low LD50 values in cytotoxicity tests on J774.A1 macrophages, indicating safety alongside efficacy .
  • CNS Effects :
    • Research into the CNS effects of acetamide derivatives highlighted their potential as analgesics and anti-anxiety agents. Further investigations are needed to elucidate the specific pathways involved .

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